An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-iodoaniline
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Boc-2-iodoaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The following sections detail the synthetic protocol, physical and spectroscopic properties, and experimental methodologies for its characterization.
Synthesis of N-Boc-2-iodoaniline
The synthesis of N-Boc-2-iodoaniline is typically achieved through the protection of the amino group of 2-iodoaniline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the tert-butyloxycarbonyl (Boc) protecting group, which is stable under a variety of conditions but can be easily removed under acidic conditions.
Experimental Protocol
Materials:
-
2-Iodoaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq.) in anhydrous THF or DCM.
-
Add triethylamine (1.5 eq.) or a catalytic amount of DMAP.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-iodoaniline as a solid.
Physicochemical Properties
N-Boc-2-iodoaniline is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 161117-84-6 | [1] |
| Molecular Formula | C₁₁H₁₄INO₂ | [1] |
| Molecular Weight | 319.14 g/mol | [1] |
| Boiling Point | 85-95 °C at 0.5 mmHg | [2] |
| Density | 1.277 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5690 | [2] |
Spectroscopic Characterization
The structure of the synthesized N-Boc-2-iodoaniline is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Boc-2-iodoaniline. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data (Predicted, based on similar structures)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.3 | t | 1H | Ar-H |
| ~6.8 | t | 1H | Ar-H |
| ~8.2 | d | 1H | Ar-H |
| ~6.9 | br s | 1H | N-H |
| 1.52 | s | 9H | -C(CH₃)₃ |
¹³C NMR Data (Predicted, based on similar structures)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C=O |
| ~140 | Ar-C |
| ~139 | Ar-C |
| ~129 | Ar-C |
| ~125 | Ar-C |
| ~123 | Ar-C |
| ~95 | Ar-C |
| ~81 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. The predicted mass-to-charge ratios (m/z) for various adducts of N-Boc-2-iodoaniline are listed below.[3]
| Adduct | Predicted m/z |
| [M]⁺ | 319.00638 |
| [M+H]⁺ | 320.01421 |
| [M+Na]⁺ | 341.99615 |
| [M+K]⁺ | 357.97009 |
| [M+NH₄]⁺ | 337.04075 |
Experimental Workflows and Logical Relationships
The synthesis and characterization of N-Boc-2-iodoaniline follow a logical workflow, from the initial reaction to the final structural confirmation. These relationships are visualized in the diagrams below.
Caption: Synthesis workflow for N-Boc-2-iodoaniline.
Caption: Logical workflow for the structural characterization.
